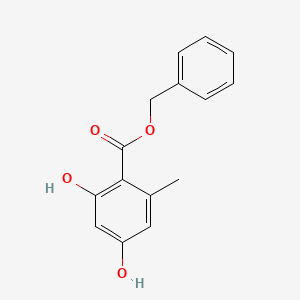

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester

Description

Properties

CAS No. |

38862-71-4 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

benzyl 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C15H14O4/c1-10-7-12(16)8-13(17)14(10)15(18)19-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 |

InChI Key |

NAELFZKDZWMPBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OCC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester typically involves esterification of the corresponding 2,4-dihydroxy-6-methylbenzoic acid (the acid precursor) with benzyl alcohol or a benzyl derivative under acidic catalysis or other activating conditions. The key steps include:

- Starting Material: 2,4-dihydroxy-6-methylbenzoic acid

- Esterification Agent: Phenylmethyl alcohol (benzyl alcohol)

- Catalyst: Acid catalyst such as concentrated sulfuric acid or other protic acids

- Solvent: Commonly methanol, ethanol, or inert organic solvents (e.g., dichloromethane, ethyl acetate)

- Reaction Conditions: Heating under reflux or ambient temperature with stirring, followed by purification steps

Specific Methodologies

Acid-Catalyzed Esterification

- Procedure:

The acid precursor (2,4-dihydroxy-6-methylbenzoic acid) is dissolved in an appropriate solvent such as methanol or dichloromethane. A catalytic amount of concentrated sulfuric acid is added to promote esterification with phenylmethyl alcohol. The reaction mixture is stirred and heated under reflux conditions for several hours to ensure complete conversion. - Workup:

After completion, the reaction mixture is cooled. The solvent is removed under reduced pressure. The crude product is extracted with ethyl acetate and washed with water and saline to remove residual acid and impurities. Drying over magnesium sulfate is performed before concentration. - Purification:

Silica gel column chromatography is commonly employed to purify the ester product, yielding the pure this compound.

Alternative Methods

- Use of Coupling Agents:

Carbodiimide-based coupling agents (e.g., DCC - dicyclohexylcarbodiimide) can be used to activate the carboxylic acid group, facilitating ester bond formation with benzyl alcohol under milder conditions and avoiding harsh acids. - Enzymatic Esterification:

Lipase-catalyzed esterification in organic solvents or solvent-free systems may offer regioselective and environmentally friendly alternatives, though specific reports on this compound are limited.

Related Esterification Examples

While direct literature on this compound is scarce, analogous compounds such as 2,4-dihydroxy-6-propylbenzoic acid methyl ester have been synthesized by dissolving the acid in methanol with catalytic sulfuric acid, followed by solvent removal, extraction, and chromatographic purification. This method can be adapted for benzyl ester formation by substituting methanol with benzyl alcohol.

Data Table: Typical Reaction Parameters for Esterification

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Acid precursor | 2,4-dihydroxy-6-methylbenzoic acid | Purity >98% recommended |

| Alcohol | Phenylmethyl alcohol (benzyl alcohol) | Stoichiometric or slight excess |

| Catalyst | Concentrated sulfuric acid | Catalytic amount (few drops per 100 mL solvent) |

| Solvent | Methanol, dichloromethane, or ethyl acetate | Depends on method; methanol common for methyl esters |

| Temperature | Reflux temperature (65-80 °C) | Reaction time: 4-12 hours |

| Workup | Extraction with ethyl acetate, washing with water and saline | Drying over MgSO4 |

| Purification | Silica gel column chromatography | Eluent: hexane/ethyl acetate mixtures |

| Yield | 70-90% (variable) | Depends on reaction conditions and purification |

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

| Compound Name | Substituents (Positions) | Ester Group | Molecular Formula | CAS Number |

|---|---|---|---|---|

| Target Compound | 2,4-dihydroxy-6-methyl | Phenylmethyl | C15H14O4* | N/A |

| Benzyl Salicylate | 2-hydroxy | Phenylmethyl | C14H12O3 | 118-58-1 |

| Benzyl Benzoate | None (unsubstituted benzoic acid) | Phenylmethyl | C14H12O2 | 120-51-4 |

| Methyl 2,4-Dihydroxy-6-Methylbenzoate | 2,4-dihydroxy-6-methyl | Methyl | C10H12O4 | 4707-47-5 |

| 2,4-Dihydroxy-6-n-Butylbenzoic Acid Methyl Ester | 2,4-dihydroxy-6-butyl | Methyl | C12H16O4 | 102342-62-1 |

Key Structural Differences:

- Ester Group : The phenylmethyl ester increases hydrophobicity compared to methyl esters (e.g., Methyl 2,4-dihydroxy-6-methylbenzoate) .

- Alkyl Chain Variation : Compared to 2,4-dihydroxy-6-n-butylbenzoic acid methyl ester, the target compound’s shorter methyl substituent at position 6 may reduce steric hindrance .

Physicochemical Properties

Table 2: Retention Indices and Volatility

| Compound Name | Retention Index (GC) | Boiling Point (°C) | Molecular Weight |

|---|---|---|---|

| Target Compound* | ~1773–1837 | N/A | ~258.26 |

| Benzyl Salicylate | 1837.2 | 300–310 | 228.24 |

| Benzyl Benzoate | 1733.5 | 323–324 | 212.24 |

| Benzoic Acid, 2-Hydroxy-, Phenylmethyl Ester | 1773 | N/A | 228.24 |

*Estimated based on analogs in and .

- Retention Behavior : The target compound likely has a higher retention index than benzyl benzoate due to additional hydroxyl groups, similar to benzyl salicylate (1837.2) .

- Volatility : Bulky ester groups (phenylmethyl) reduce volatility compared to methyl esters, as seen in methyl 2,4-dihydroxy-6-methylbenzoate .

Table 3: Hazard Classification and Regulatory Status

| Compound Name | Hazard Codes (GHS) | Regulatory Approvals (TSCA, EC, etc.) |

|---|---|---|

| Target Compound* | Likely 6.1E, 6.5B | Not listed in inventories |

| Benzyl Benzoate | Acute: Yes | Approved (TSCA, EC, Japan, Australia) |

| Benzyl Salicylate | 6.1E, 6.5B | Limited data; not widely regulated |

*Inferred from structurally similar compounds in .

- Safety Considerations : The target compound’s hydroxyl groups may increase reactivity and toxicity compared to benzyl benzoate, which is generally recognized as safe in regulated concentrations .

Biological Activity

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester, also known as benzyl 2,4-dihydroxy-6-methylbenzoate, is a compound of significant interest in biological research due to its diverse biological activities. This article aims to synthesize current findings regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is an ester formed from benzoic acid and benzyl alcohol. Its structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 256.29 g/mol

- CAS Number : 100-51-6 (for benzyl alcohol), 69-72-7 (for salicylic acid)

1. Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. A study on related compounds showed that certain derivatives exhibited significant activity against protozoa such as Giardia lamblia and Toxoplasma gondii .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | Activity Level |

|---|---|---|

| Benzyl 2,4-dihydroxybenzoate | Giardia lamblia | Moderate |

| Benzyl 2-hydroxybenzoate | Toxoplasma gondii | High |

| Benzyl salicylate | Echinococcus multilocularis | Moderate |

2. Estrogenic Activity

The compound has been shown to mimic estrogenic responses in various assays. In competitive binding assays with MCF7 cells (a breast cancer cell line), it displaced H-estradiol from cytosolic estrogen receptors, indicating potential estrogen receptor agonist activity .

Table 2: Estrogenic Activity Assays

| Assay Type | Result |

|---|---|

| Competitive Binding Assay | Partial displacement of estradiol |

| Gene Expression Assay | Increased expression of ERE-CAT |

| Cell Proliferation Assay | Enhanced proliferation in MCF7 cells |

3. Sensitization and Toxicity Studies

In sensitization studies using the Local Lymph Node Assay (LLNA), the estimated concentration required to produce a three-fold increase in lymphocyte proliferation (EC3) was determined to be approximately 2.9% . Furthermore, toxicity assessments indicated that the No Observed Adverse Effect Level (NOAEL) was around 500 mg/kg body weight/day based on observed necrosis and other adverse effects in animal models .

Case Study 1: Skin Sensitization in Mice

In a study conducted on female CBA/JN mice, topical application of the compound at varying concentrations resulted in significant lymphocyte proliferation. The study concluded that the compound has sensitizing properties at concentrations above the determined EC3 .

Case Study 2: Estrogen Mimicking Effects

A separate investigation into the estrogen mimicking effects of benzoic acid derivatives found that the compound significantly increased cell proliferation in estrogen-dependent cell lines over a seven-day period. This effect was inhibited by the anti-estrogen drug fulvestrant, confirming its estrogen-like activity .

Q & A

Q. Is this compound compliant with international chemical inventories for academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.